

# Technical Guide: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

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## Compound of Interest

**Compound Name:** 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

**Cat. No.:** B170959

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one**, a key intermediate in the synthesis of various pharmaceutical compounds, most notably Tapentadol. This document outlines its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference.

## Chemical Identity and Properties

**3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one** is a synthetic organic compound that exists in various forms, including as a racemate and as individual stereoisomers. The specific form is critical to its application, particularly in stereospecific synthesis.

Table 1: CAS Numbers and Forms

Compound Name	CAS Number	Form
(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one	850222-40-1	(S)-enantiomer
3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride	37951-53-4	Hydrochloride salt
(R)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one	1217854-15-3	(R)-enantiomer
3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one	197145-37-2	Unspecified form

Table 2: Physicochemical Properties[1][2][3]

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>2</sub>
Molecular Weight	221.3 g/mol
Appearance	Colorless to pale yellow oil/liquid[1][4]
pKa	8.87 ± 0.28 (Predicted)[1]
Storage Temperature	2-8°C[1]
Solubility	Sparingly soluble in water[1]
Topological Polar Surface Area	29.5 Å²[1][2][3]
Rotatable Bond Count	5[1]
Hydrogen Bond Acceptor Count	3[1]
XLogP3-AA	2.1[1][3]

## Synthesis and Experimental Protocols

The primary method for synthesizing **3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one** is the Mannich reaction.<sup>[5]</sup> This is followed by chiral resolution to isolate the desired enantiomer.

### Mannich Reaction-Based Synthesis

This procedure outlines a typical synthesis of the racemic mixture.

Reactants:

- 1-(3-methoxyphenyl)propan-1-one
- Paraformaldehyde
- Dimethylamine
- L-proline (as a chiral catalyst)<sup>[5]</sup>
- Ethanol (as solvent)<sup>[5]</sup>

Protocol:

- Combine 1-(3-methoxyphenyl)propan-1-one (1.6 mol), paraformaldehyde (3.2 mol), and dimethylamine (3.2 mol) in ethanol (850 mL).<sup>[5]</sup>
- Add L-proline (1.6 mol) as a chiral catalyst.<sup>[5]</sup>
- The reaction proceeds to form the Mannich base, **3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one**.

### Chiral Resolution and Purification of (S)-enantiomer

The racemic mixture is then resolved to isolate the desired (S)-enantiomer, a crucial step for the synthesis of Tapentadol.<sup>[6]</sup>

Reactants:

- Racemic **3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one**
- (2R,3R)-2,3-dibenzoyloxysuccinic acid (chiral resolving agent)
- tert-butyl methyl ether (solvent)
- Diethylamine

Protocol:

- Suspend (S)-**3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one** (2R,3R)-2,3-dibenzoyloxy)succinate (1.67 mmol) in tert-butyl methyl ether (6 L) in a suitable reactor.[4]
- Add diethylamine (5.25 mol) to the suspension.[4]
- Stir the reaction mixture at 20-25°C for 90 minutes.[4]
- Remove the solid precipitate by siphoning.[4]
- Concentrate the filtrate under reduced pressure at 40°C to yield (S)-**3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one** as a colorless oil (96.5% yield, 98% ee).[4]

## Racemization of the (R)-enantiomer

To improve the overall yield of the desired (S)-enantiomer, the undesired (R)-enantiomer can be racemized and recycled.[6]

Protocol:

- Dissolve or suspend the (R)-enantiomer of **3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one** in a suitable solvent.[6]
- Add an acid or base catalyst.[6]
- Increase the temperature of the reaction mixture to facilitate racemization.[6]
- Maintain the temperature for a sufficient period to achieve racemization.[6]

- Cool the reaction mixture and isolate the racemic product.[6]

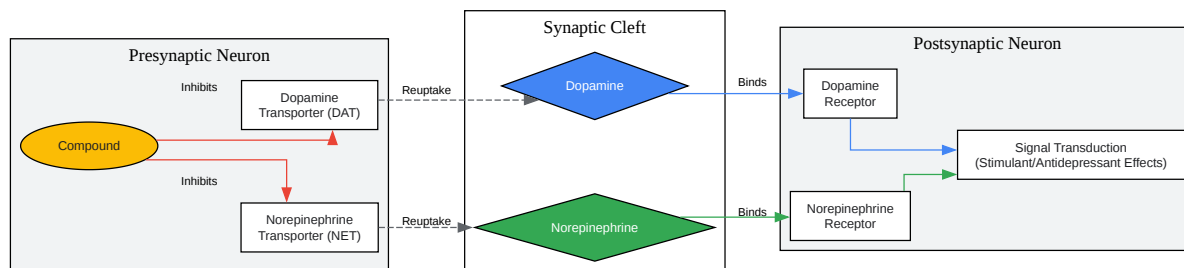
## Biological Activity and Applications

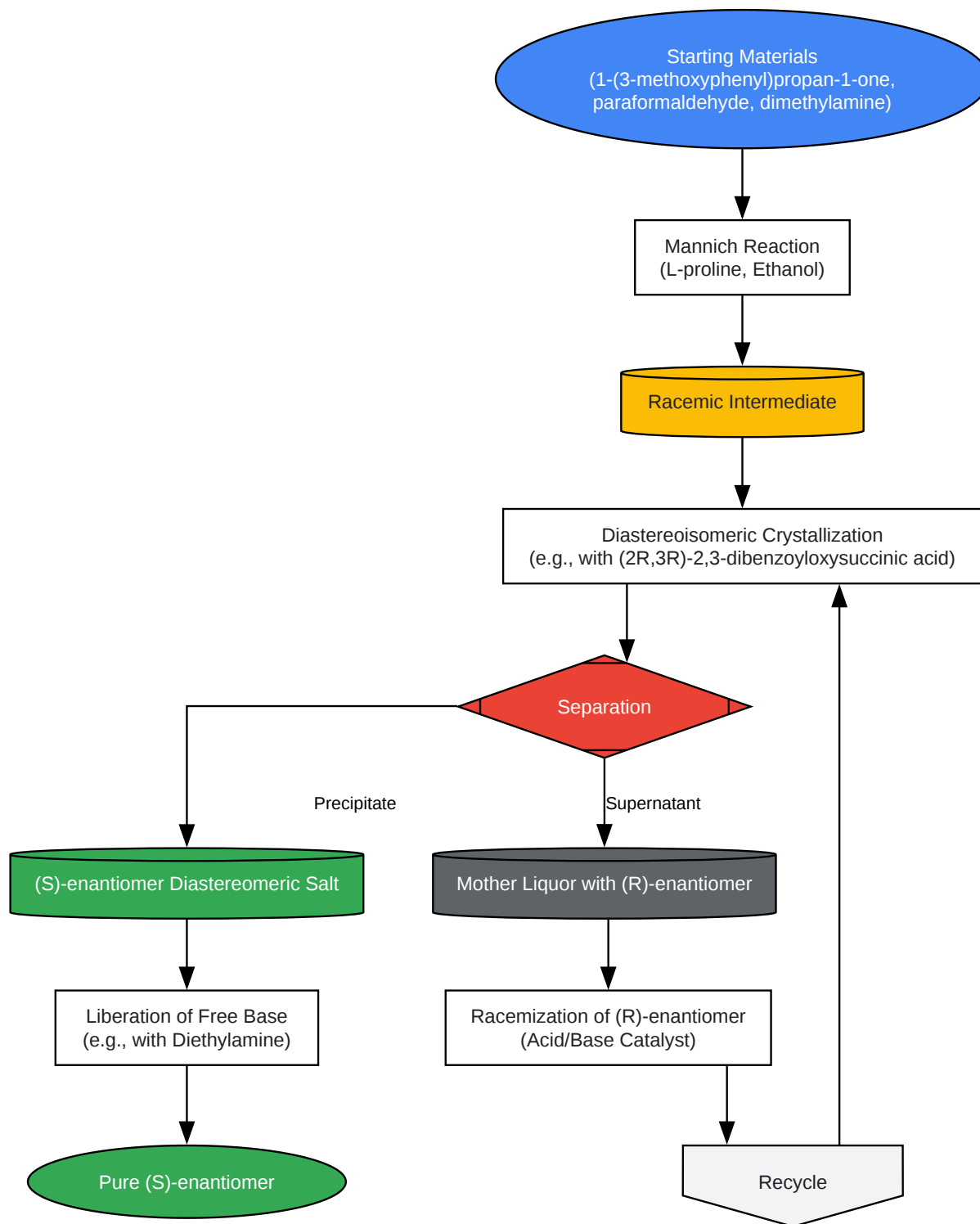
This compound is a key intermediate in the synthesis of the analgesic Tapentadol.[6][7]

Structurally similar compounds have shown potential as stimulants and may possess antidepressant properties by influencing dopamine and norepinephrine pathways.[5] Some research also suggests potential antibacterial and anticancer activities.[5] The hydrochloride salt is noted for its potential in treating neurological diseases.[8]

## Potential Signaling Pathways

While the primary role of this compound is as a synthetic intermediate, related structures are known to interact with key neurotransmitter systems. The diagram below illustrates a potential mechanism of action for structurally similar cathinones, which may offer insights into the pharmacological context of this compound's derivatives.





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